
1-(2,5-Dimethylphenyl)pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylphenyl)pentan-1-amine is an organic compound with the molecular formula C13H21N It is a primary amine with a pentane backbone substituted by a 2,5-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)pentan-1-amine typically involves the reaction of 2,5-dimethylphenylacetonitrile with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:
Grignard Reaction: 2,5-dimethylphenylacetonitrile is reacted with a Grignard reagent such as pentylmagnesium bromide in an anhydrous ether solvent.
Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Dimethylphenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylphenyl)pentan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethylphenyl)pentan-1-amine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. The molecular pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,4-Dimethylphenyl)pentan-1-amine
- 1-(3,5-Dimethylphenyl)pentan-1-amine
- 1-(2,6-Dimethylphenyl)pentan-1-amine
Uniqueness
1-(2,5-Dimethylphenyl)pentan-1-amine is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,5-dimethyl substitution pattern may confer distinct steric and electronic properties compared to other isomers, affecting its interactions in chemical and biological systems.
Eigenschaften
Molekularformel |
C13H21N |
|---|---|
Molekulargewicht |
191.31 g/mol |
IUPAC-Name |
1-(2,5-dimethylphenyl)pentan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-5-6-13(14)12-9-10(2)7-8-11(12)3/h7-9,13H,4-6,14H2,1-3H3 |
InChI-Schlüssel |
UUKOLMVONAMBAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C1=C(C=CC(=C1)C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



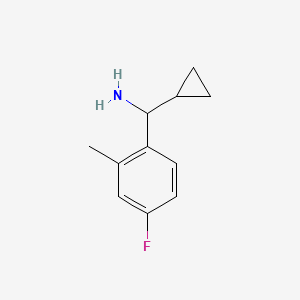
![4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine](/img/structure/B13048999.png)
![tert-Butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate hydrochloride](/img/structure/B13049012.png)
![2-Methyl-4-((5AR,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole](/img/structure/B13049017.png)
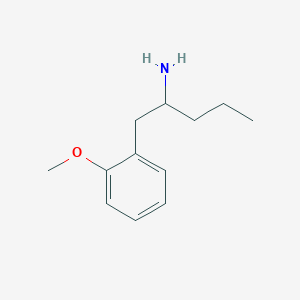
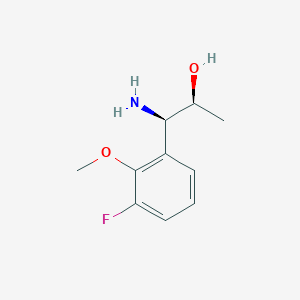
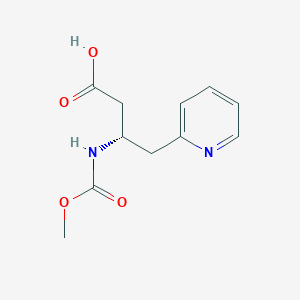

![5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid](/img/structure/B13049045.png)
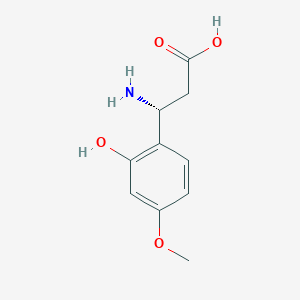


![(E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate](/img/structure/B13049085.png)
